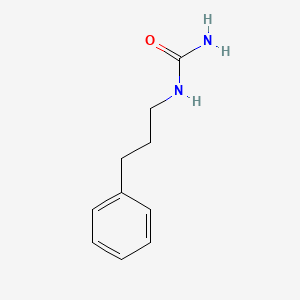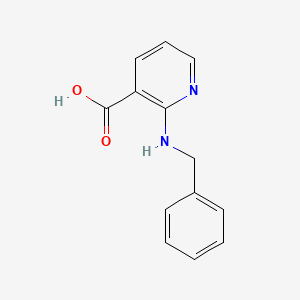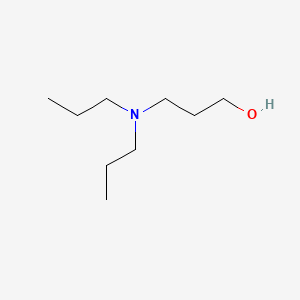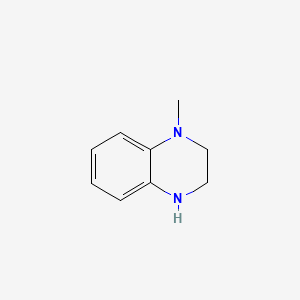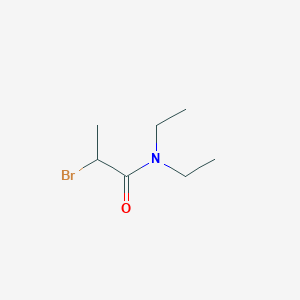
2-溴-N,N-二乙基丙酰胺
描述
2-Bromo-n,n-diethylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to the second carbon of the propanamide structure, with two ethyl groups attached to the nitrogen atom
科学研究应用
2-Bromo-n,n-diethylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development or as a reagent in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
2-Bromo-n,n-diethylpropanamide can be synthesized through the bromination of n,n-diethylpropanamide. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the second carbon position. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination or side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-n,n-diethylpropanamide may involve a continuous flow process where n,n-diethylpropanamide is reacted with a brominating agent in a controlled environment. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Bromo-n,n-diethylpropanamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The compound can be reduced to form n,n-diethylpropanamide by using reducing agents such as lithium aluminum hydride.
Oxidation: Although less common, the compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are used as reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, alcohols, or ethers depending on the nucleophile used.
Reduction: The major product is n,n-diethylpropanamide.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
作用机制
The mechanism of action of 2-Bromo-n,n-diethylpropanamide involves its interaction with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new compounds. The compound’s reactivity is influenced by the electronic and steric effects of the ethyl groups attached to the nitrogen atom.
相似化合物的比较
Similar Compounds
2-Bromo-n,n-dimethylpropanamide: Similar structure but with methyl groups instead of ethyl groups.
2-Bromo-n,n-dibutylpropanamide: Similar structure but with butyl groups instead of ethyl groups.
Propanamide: The parent compound without bromine or alkyl substitutions.
Uniqueness
2-Bromo-n,n-diethylpropanamide is unique due to the presence of ethyl groups, which influence its reactivity and physical properties. Compared to its dimethyl and dibutyl analogs, the ethyl groups provide a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
2-bromo-N,N-diethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO/c1-4-9(5-2)7(10)6(3)8/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSKMQYCSCPAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2620-12-4 | |
| Record name | NSC1197 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


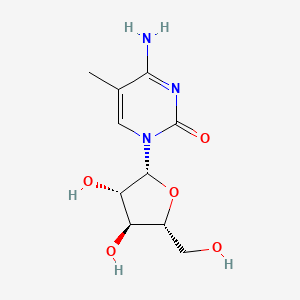
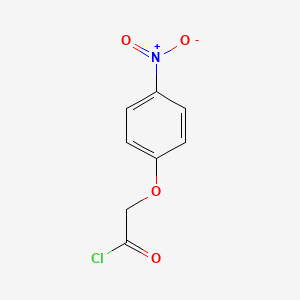
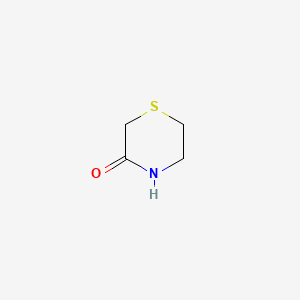
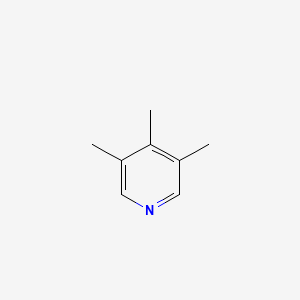
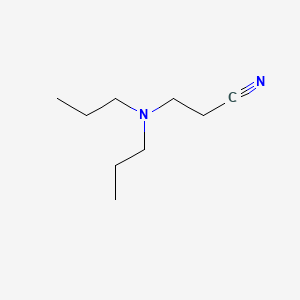
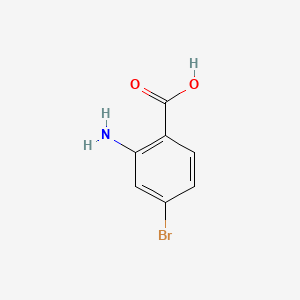
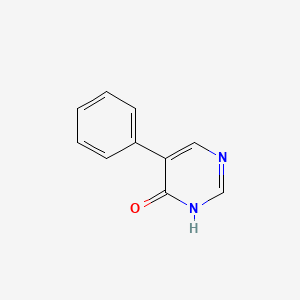
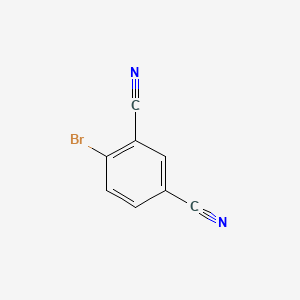
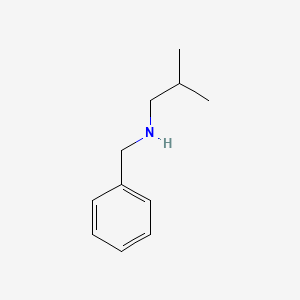
![Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1266478.png)
